molecular formula C8H8N2OS B6155022 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine CAS No. 1021143-68-9

3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine

Cat. No. B6155022
CAS RN: 1021143-68-9
M. Wt: 180.2
InChI Key:
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Description

The compound “3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine” is a thiophene-based analog. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, a novel conjugated copolymer based on 1-(3-methylthiophen-2-yl)pyrene (MTP) and 3,4-ethylenedioxythiophene (EDOT) was electrochemically synthesized and characterized .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using various techniques such as elemental analysis, FTIR, NMR, and single-crystal X-ray crystallographic technique .


Chemical Reactions Analysis

Thiophene-based compounds are involved in various chemical reactions. For example, a nickel (II) complex bearing 2- ( (3-methylthiophen-2-yl)methylene)-hydrazinecarbothioamide was synthesized and characterized . Cyclic voltammetric study indicates stabilization of Ni (I) oxidation state .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can be determined using various techniques. For instance, 3-Methylthiophene is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate .

Mechanism of Action

The mechanism of action of thiophene-based compounds is often related to their biological activity. For instance, some pyrrolidine-2,5-dione derivatives, which include 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, have shown anticonvulsant and analgesic activity . These compounds were evaluated in models of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy .

Safety and Hazards

The safety and hazards of thiophene-based compounds can be determined from their Safety Data Sheets . For instance, the safety data sheet for Trimethylolpropane trimethacrylate, a thiophene-based compound, provides information on its hazards, first aid measures, firefighting measures, and accidental release measures .

Future Directions

The future directions in the research of thiophene-based compounds could involve the development of new synthetic methods, the exploration of their biological activities, and the investigation of their applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then cyclized with phosphorus oxychloride to form the oxazole ring. Finally, the methylthio group is reduced to form the amine group.", "Starting Materials": [ "3-methylthiophene-2-carboxylic acid", "thionyl chloride", "2-amino-2-methyl-1-propanol", "phosphorus oxychloride" ], "Reaction": [ "1. 3-methylthiophene-2-carboxylic acid is reacted with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride.", "2. 3-methylthiophene-2-carbonyl chloride is reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide.", "3. The amide is cyclized with phosphorus oxychloride to form the oxazole ring.", "4. The methylthio group is reduced to form the amine group." ] }

CAS RN

1021143-68-9

Product Name

3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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